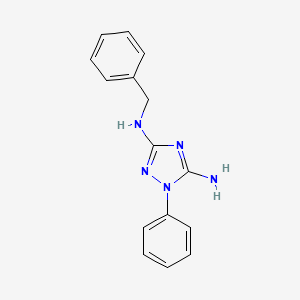
3,4-dimethoxy-N-(2-methylbenzyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-dimethoxy-N-(2-methylbenzyl)benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as DMBBS and belongs to the class of sulfonamide derivatives.
Mécanisme D'action
The mechanism of action of DMBBS is not fully understood. However, it is believed that DMBBS exerts its therapeutic effects by inhibiting the activity of certain enzymes and signaling pathways. For example, DMBBS has been found to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. Inhibition of HDACs can lead to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells. DMBBS has also been found to inhibit the activity of NF-κB, a signaling pathway that is involved in inflammation.
Biochemical and Physiological Effects:
DMBBS has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. DMBBS has also been found to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, DMBBS has been found to protect against neurodegeneration by reducing oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
DMBBS has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to be stable under various conditions. DMBBS has also been found to have low toxicity in vitro and in vivo. However, there are also some limitations to using DMBBS in lab experiments. One limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in various applications. In addition, DMBBS has not been extensively studied in animal models, which limits its potential for translation to clinical applications.
Orientations Futures
There are several future directions for research on DMBBS. One direction is to further investigate its mechanism of action, which could lead to the development of more effective therapeutic applications. Another direction is to study the pharmacokinetics and pharmacodynamics of DMBBS in animal models, which could provide valuable information for its translation to clinical applications. Finally, more research is needed to explore the potential of DMBBS in combination with other therapeutic agents for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of DMBBS involves the reaction of 2-methylbenzylamine with 3,4-dimethoxybenzenesulfonyl chloride in the presence of a base. The reaction takes place at room temperature and yields DMBBS as a white solid. The purity of the compound can be improved by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
DMBBS has shown promising results in various scientific research studies. It has been studied for its potential use in the treatment of cancer, inflammation, and neurodegenerative diseases. DMBBS has been found to inhibit the growth of cancer cells and induce apoptosis. It has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, DMBBS has been found to protect against neurodegeneration by reducing oxidative stress and inflammation.
Propriétés
IUPAC Name |
3,4-dimethoxy-N-[(2-methylphenyl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4S/c1-12-6-4-5-7-13(12)11-17-22(18,19)14-8-9-15(20-2)16(10-14)21-3/h4-10,17H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSZAFOOCLWGULM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNS(=O)(=O)C2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-methoxy-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5802552.png)
![2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B5802561.png)
![3-amino-4-(3-pyridinyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carbonitrile](/img/structure/B5802567.png)

![2-(4-tert-butylphenyl)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5802590.png)
![2-ethoxy-4-[2-(4-nitrophenyl)carbonohydrazonoyl]phenyl 2-iodobenzoate](/img/structure/B5802599.png)
![N-[5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B5802602.png)
![ethyl 4-[({[5-(aminocarbonyl)-1-ethyl-1H-pyrazol-4-yl]amino}carbonyl)amino]benzoate](/img/structure/B5802610.png)

![1-(1-benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanone](/img/structure/B5802622.png)

![ethyl 2-[(methoxycarbonyl)amino]benzoate](/img/structure/B5802635.png)